molecular formula C16H27N3O4S B2871104 tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate CAS No. 1443979-50-7

tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate

Cat. No.: B2871104
CAS No.: 1443979-50-7
M. Wt: 357.47
InChI Key: HBVKRUCASZMYMC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C16H27N3O4S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Transformation and Synthetic Utility

The compound is linked to the broader family of tert-butoxycarbonyl (Boc) protected intermediates, widely used in organic synthesis for the protection and deprotection of amino groups. Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing its utility in synthesizing N-ester type compounds with high yield. This transformation underscores the compound's relevance in the selective modification of amino groups, a pivotal step in the synthesis of complex organic molecules (Sakaitani & Ohfune, 1990).

Intermediate in Biologically Active Compounds

Tert-butyl carbamates serve as key intermediates in the synthesis of biologically active compounds. For example, Zhao et al. (2017) discussed the synthesis of an important intermediate used in the production of omisertinib (AZD9291), a medication used in cancer treatment. Their work highlights the compound's role in the pharmaceutical industry, particularly in developing treatments for serious health conditions (Zhao, Guo, Lan, & Xu, 2017).

Catalysis and Selective Reactions

The utility of tert-butyl carbamates extends to catalysis and selective reactions. Chankeshwara and Chakraborti (2006) demonstrated the efficient catalysis of N-tert-butoxycarbonylation of amines using indium(III) halides under solvent-free conditions. This method allows for the chemoselective conversion of various amines to N-tert-butylcarbamates, highlighting the compound's versatility in synthetic organic chemistry (Chankeshwara & Chakraborti, 2006).

Structural and Crystallographic Studies

Moreover, the compound and its derivatives have been subject to structural and crystallographic studies to understand their molecular configurations and interactions. Kant, Singh, and Agarwal (2015) prepared a related compound and subjected it to single crystal X-ray diffraction studies, providing insights into its crystal packing and molecular conformation. Such studies are essential for designing new materials and understanding their properties (Kant, Singh, & Agarwal, 2015).

Properties

IUPAC Name

tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S/c1-10-18-12(9-24-10)11(19-14(21)23-16(5,6)7)8-17-13(20)22-15(2,3)4/h9,11H,8H2,1-7H3,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVKRUCASZMYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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